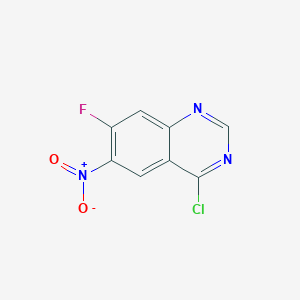
4-Chloro-7-fluoro-6-nitroquinazoline
Cat. No. B050361
Key on ui cas rn:
162012-70-6
M. Wt: 227.58 g/mol
InChI Key: UYQMNEZWVKRWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426430B2
Procedure details


7-Fluoro-6-nitroquinazolin-4-ol (518 mg, 2 mmol) was dissolved into thionyl chloride (3 mL) containing 2 drops of DMF. The solution was refluxed for 3 h. The solvent was removed under reduced pressure to afford 4-chloro-7-fluoro-6-nitroquinazoline, which was used directly in the next step without purification.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[N:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].S(Cl)([Cl:18])=O>CN(C=O)C>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:2]([F:1])=[C:3]([N+:13]([O-:15])=[O:14])[CH:4]=2)[N:9]=[CH:8][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
518 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C2C(=NC=NC2=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
